molecular formula C8H16 B091975 1-Pentene, 2-(1-methylethyl) CAS No. 16746-02-4

1-Pentene, 2-(1-methylethyl)

Cat. No.: B091975
CAS No.: 16746-02-4
M. Wt: 112.21 g/mol
InChI Key: QOUCFWFZPKWYRE-UHFFFAOYSA-N
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Description

1-Pentene, 2-(1-methylethyl) is an organic compound with the molecular formula C8H16. It is a branched alkene, specifically an isomer of pentene, characterized by the presence of a double bond between the first and second carbon atoms and an isopropyl group attached to the second carbon atom.

Preparation Methods

1-Pentene, 2-(1-methylethyl) can be synthesized through various methods. One common approach involves the catalytic cracking of hydrocarbons, where larger hydrocarbon molecules are broken down into smaller ones, including 1-pentene derivatives. Another method is the separation of 1-pentene from crude oil fractions using the Fischer-Tropsch process . Industrial production often involves the use of catalysts such as zeolites to facilitate the cracking process and improve yield.

Chemical Reactions Analysis

1-Pentene, 2-(1-methylethyl) undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for hydrogenation, halogens for substitution, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Pentene, 2-(1-methylethyl) has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including alcohols, diols, and halogenated derivatives.

    Biology: This compound can be used in studies involving the metabolism of alkenes and their derivatives.

    Medicine: Research into the pharmacological properties of its derivatives can lead to the development of new therapeutic agents.

    Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Pentene, 2-(1-methylethyl) involves its reactivity due to the presence of the double bond. The double bond allows for various addition reactions, where reagents can add across the bond to form new products. The isopropyl group also influences the compound’s reactivity by providing steric hindrance and electronic effects that can affect reaction pathways .

Comparison with Similar Compounds

1-Pentene, 2-(1-methylethyl) can be compared with other similar compounds such as:

The uniqueness of 1-Pentene, 2-(1-methylethyl) lies in its specific branching and the position of the double bond, which influences its chemical properties and reactivity.

Properties

IUPAC Name

2-methyl-3-methylidenehexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUCFWFZPKWYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336007
Record name 1-Pentene, 2-(1-methylethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16746-02-4
Record name 2-Methyl-3-methylenehexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16746-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentene, 2-(1-methylethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexane, 2-methyl-3-methylene-
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